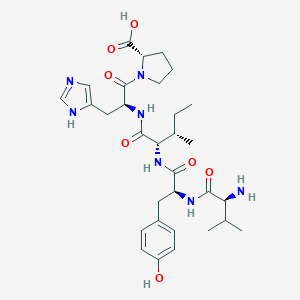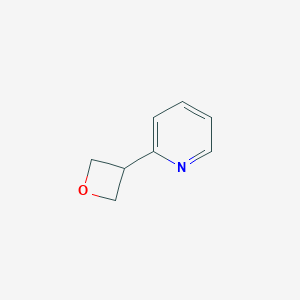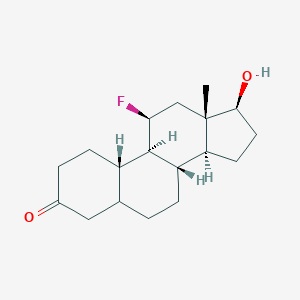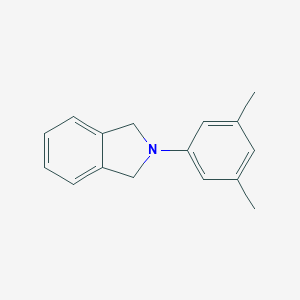
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a chemical compound that has shown potential in various scientific research applications. It is a member of the benzimidazole family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is not well understood. However, it has been suggested that it may act as a reactive oxygen species scavenger, which could contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide in lab experiments is its potential as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide. One direction is to further study its potential as a drug candidate for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, further research could be conducted to explore its potential as a fluorescent probe for imaging applications.
Méthodes De Synthèse
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been achieved using different methods. One such method involves the reaction of 2-aminobenzimidazole with thiocarboxylic acid in the presence of a base. Another method involves the reaction of 2-aminobenzimidazole with carbon disulfide in the presence of an alkali. Both of these methods result in the formation of the desired compound.
Applications De Recherche Scientifique
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for various diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
121690-16-2 |
|---|---|
Nom du produit |
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide |
Formule moléculaire |
C8H7N3OS |
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) |
Clé InChI |
MQSRCSVSMSOISM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
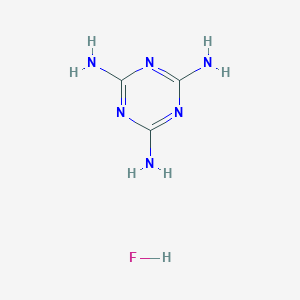
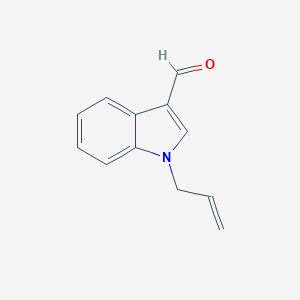

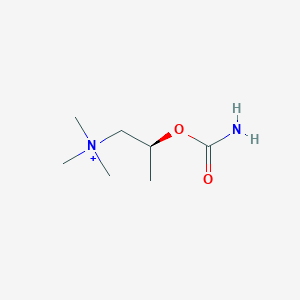

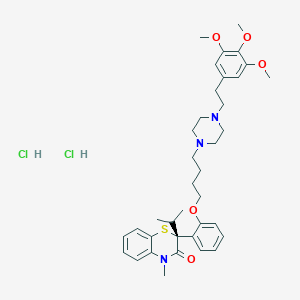

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
